1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione
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Description
1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione is a useful research compound. Its molecular formula is C18H16BrN5O2 and its molecular weight is 414.263. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to "1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione" have been synthesized through various chemical methods, showing the flexibility and adaptability of this scaffold in organic synthesis. For instance, the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity highlights the methodology for incorporating the piperazine and pyrimidinyl groups, which are crucial for the biological activity of these molecules (Kumar et al., 2013).
Biological Activity and Pharmacological Applications
The structural elements present in "this compound" derivatives contribute significantly to their biological and pharmacological activities.
Anticancer Activity : The synthesis and in vitro antiproliferative activity evaluation of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines illustrate the potential of these compounds as anticancer agents. This research indicates that certain derivatives exhibit good activity across various cancer cell lines, suggesting the therapeutic potential of these molecules (Mallesha et al., 2012).
HIV-1 Attachment Inhibition : Derivatives of "this compound" have been characterized as potent inhibitors of HIV-1 attachment, showcasing the significance of the piperazine substitution patterns on antiviral potency. These inhibitors interfere with the interaction of viral gp120 with the host cell receptor CD4, a key step in the viral entry process (Wang et al., 2009).
Lipoxygenase Inhibition : The synthesis of bis-cyclized products from 1,2-bis(pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)ethane derivatives and their evaluation as potential inhibitors of 15-lipoxygenase indicate the compound's applicability in addressing inflammatory processes. Some derivatives have shown promising IC50 values, highlighting their potential as lipoxygenase inhibitors (Asghari et al., 2016).
Properties
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O2/c19-12-2-3-15-13(10-12)14(11-22-15)16(25)17(26)23-6-8-24(9-7-23)18-20-4-1-5-21-18/h1-5,10-11,22H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTRYJQGICOVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C(=O)C3=CNC4=C3C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.